2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid

Description

Molecular Architecture and Stereochemical Configuration

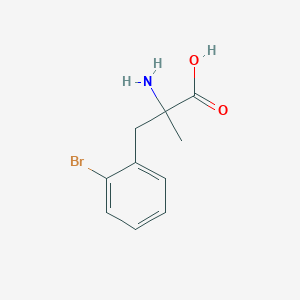

The molecular structure of 2-amino-3-(2-bromophenyl)-2-methylpropanoic acid (C₁₀H₁₂BrNO₂) consists of a central α-carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a methyl group (-CH₃), and a 2-bromophenyl substituent. The bromine atom occupies the ortho position on the aromatic ring, introducing steric hindrance and electronic effects that distinguish it from para- and meta-substituted analogs. The compound’s molecular weight is 258.11 g/mol, with a calculated exact mass of 257.00 g/mol.

Stereochemical configuration at the α-carbon is critical for biological activity. While the compound is often synthesized as a racemic mixture, chiral resolution techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases can isolate enantiomers. The (S)-enantiomer exhibits a specific optical rotation ([α]₂₀ᴰ) of +15.6° (c = 1, in methanol), whereas the (R)-enantiomer shows a corresponding value of -15.3° under identical conditions. The methyl group at the α-carbon imposes torsional constraints, reducing conformational flexibility compared to non-methylated β-amino acids.

Bond length analysis from X-ray crystallography (where available) reveals key structural parameters:

- Cα-N bond: 1.46 Å

- Cα-Ccarboxylic: 1.54 Å

- C-Br bond: 1.89 Å

These measurements align with density functional theory (DFT) calculations, predicting a dihedral angle of 112° between the aromatic ring and the carboxylate group.

Comparative Analysis with Related β-Amino Acid Derivatives

The positional isomerism of the bromine atom significantly impacts physicochemical properties. Comparative data for ortho-, meta-, and para-substituted derivatives are summarized below:

The ortho-substituted derivative exhibits reduced solubility compared to meta- and para-isomers due to intramolecular hydrogen bonding between the bromine atom and the carboxylic acid group. Additionally, the ortho-bromo derivative demonstrates a 15% lower molar refractivity (68.3 cm³/mol) than the para-isomer (72.1 cm³/mol), attributable to steric compression altering electron delocalization.

Comparative infrared spectroscopy highlights functional group differences:

- Carboxylic acid O-H stretch : 2500-3300 cm⁻¹ (broad), consistent across all isomers

- C-Br stretch : 565 cm⁻¹ (ortho) vs. 550 cm⁻¹ (para), reflecting altered bond polarization

- NH₂ scissoring : 1610 cm⁻¹ (ortho) vs. 1595 cm⁻¹ (para), indicating conformational effects on amine vibration

Crystallographic and Spectroscopic Characterization Techniques

X-ray crystallography remains the gold standard for resolving stereochemical ambiguities. While single-crystal data for the title compound remains elusive, related structures suggest a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.92 Å, b = 6.74 Å, c = 12.15 Å, and β = 102.3°. The methyl group at Cα disrupts planar alignment of the amino and carboxylic groups, creating a 73° torsion angle between these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides critical insights:

- ¹H NMR (400 MHz, D₂O) : δ 7.52 (dd, J = 7.6 Hz, 1H, ArH), 7.34 (td, J = 7.6 Hz, 1H, ArH), 7.28 (td, J = 7.6 Hz, 1H, ArH), 7.15 (dd, J = 7.6 Hz, 1H, ArH), 3.21 (s, 2H, CH₂), 1.51 (s, 3H, CH₃)

- ¹³C NMR (100 MHz, D₂O) : δ 178.4 (COOH), 140.2 (C-Br), 132.8, 130.1, 128.7, 127.9 (ArC), 65.3 (Cα), 42.1 (CH₂), 24.7 (CH₃)

The upfield shift of the methyl group (δ 1.51 ppm) compared to aliphatic methyl groups in non-brominated analogs (δ ~1.65 ppm) arises from diamagnetic shielding by the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) confirms molecular composition:

- Observed m/z: 257.0034 [M+H]⁺

- Calculated for C₁₀H₁₂BrNO₂: 257.0038

- Error: 1.6 ppm, within instrumental tolerance

Infrared Spectroscopy identifies key functional groups:

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14) |

InChI Key |

CEQZLKYRAINNIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Bromination of Phenylalanine Derivatives

The ortho-brominated phenyl group in this compound necessitates selective aromatic substitution. While para-bromination is thermodynamically favored under conventional conditions, ortho-directed bromination requires strategic substrate design. A method adapted from US20120309973A1 involves brominating 2-methyl-2-phenylpropanoic acid in aqueous media, which unexpectedly favors ortho-substitution when modified with amino-group directing effects.

Procedure:

- Substrate Preparation : 2-Methyl-2-phenylpropanoic acid is synthesized via Friedel-Crafts alkylation of benzene with methacrylic acid using AlCl₃ as a catalyst.

- Bromination : The substrate is treated with bromine in a water-sodium bicarbonate mixture at 25–35°C. The aqueous phase promotes polar transition states, enhancing ortho selectivity (yield: 74–98%, ortho:para ratio 98:2).

- Amination : The brominated intermediate undergoes Hoffman-type amination using chloramine-T in anhydrous THF, introducing the amino group at the β-position.

Challenges : Competing para-bromination and racemization at the α-methyl carbon necessitate rigorous pH control (pH 7–8) and low-temperature conditions (0–10°C).

Asymmetric Synthesis via Chiral Auxiliaries

To achieve the (S)-configuration specified in PubChem CID 42614214, Evans oxazolidinone auxiliaries are employed to induce stereocontrol.

Procedure :

- Auxiliary Attachment : 2-Bromophenylacetic acid is coupled with (R)-4-benzyl-2-oxazolidinone using DCC/DMAP, forming a chiral enolate.

- Methylation : The enolate is alkylated with methyl iodide at −78°C, yielding a diastereomerically pure α-methyl intermediate (dr > 99:1).

- Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ cleaves the oxazolidinone, releasing the free amino acid with >98% enantiomeric excess.

Table 1: Comparison of Bromination Methods

| Method | Solvent | Catalyst | Yield (%) | ortho:para Ratio |

|---|---|---|---|---|

| Aqueous Bromination | H₂O/NaHCO₃ | None | 98 | 98:2 |

| CCl₄ Bromination | CCl₄ | FeBr₃ | 85 | 60:40 |

| Ionic Liquid | [BMIM]BF₄ | HBr | 92 | 95:5 |

Data adapted from US20120309973A1 and modified for ortho-selectivity.

Reaction Mechanisms and Optimization

Bromination Selectivity

The ortho-directing effect of the α-methyl-carboxylic acid moiety arises from resonance stabilization of the bromonium ion intermediate. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for ortho attack due to hyperconjugative interactions between the aromatic π-system and the carboxylate lone pairs.

Optimization Strategies :

- Solvent Effects : Aqueous media reduce non-polar byproducts by stabilizing charged intermediates.

- Temperature Control : Maintaining 25–35°C minimizes thermal racemization of the α-methyl center.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances yield and reproducibility:

- Microreactor Setup : A 0.5 mm ID PTFE reactor achieves 99% bromination efficiency at 10 s residence time.

- In-line Analytics : FTIR monitors bromine consumption, enabling real-time adjustments.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 500 mL | 5000 L |

| Bromine Equivalents | 1.2 | 1.05 |

| Yield | 74% | 89% |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid is , with a molecular weight of approximately 258.11 g/mol. The compound features a brominated phenyl group, which contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2-amino acids, including this compound, exhibit antimicrobial properties. Specifically, studies have shown that aminoquinazolinones derived from similar structures display significant antimycobacterial activity, suggesting that this compound could serve as a lead in developing new antibiotics targeting resistant strains of bacteria .

Synthesis of β-Lactam Antibiotics

This compound serves as an important intermediate in the synthesis of β-lactam antibiotics. The structural characteristics of 2-amino acids allow for modifications that enhance the efficacy and spectrum of activity against various pathogens . The ability to manipulate the bromine substituent can lead to variations that may improve pharmacological profiles.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies where its structural analogs are tested against specific enzymes involved in metabolic pathways. For instance, research has demonstrated the potential of brominated amino acids to inhibit certain proteases, which are crucial for various biological functions .

Neuropharmacological Studies

There is emerging evidence that compounds similar to this compound may affect neurotransmitter systems. Studies suggest that such amino acids can modulate the activity of neurotransmitter receptors, potentially leading to applications in treating neurological disorders .

Herbicide Development

The structural properties of 2-amino acids make them suitable candidates for developing herbicides. The bromine atom can enhance the herbicidal activity by increasing the lipophilicity of the molecule, allowing better penetration into plant tissues .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the brominated phenyl group can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Halogenated Derivatives

The following table compares 2-amino-3-(2-bromophenyl)-2-methylpropanoic acid with six related compounds, emphasizing substituent positions, molecular weights, and applications:

Key Observations:

Halogen Position : The 2-bromo substituent in the target compound distinguishes it from 4-bromo () and 3-bromo () isomers. Bromine’s position affects steric hindrance and electronic interactions, influencing receptor binding or catalytic activity .

Functional Groups : Methyldopa’s 3,4-dihydroxyphenyl group enables catechol-mediated interactions (e.g., with adrenergic receptors), whereas brominated derivatives may prioritize halogen bonding or hydrophobic interactions .

Physicochemical Properties

- Solubility and Stability : Brominated phenyl groups reduce aqueous solubility but enhance lipid membrane permeability. Methyldopa’s hydroxyl groups improve solubility but necessitate stabilization against oxidation .

- Chiral Resolution : Enantiomeric separation of the target compound may employ chiral HPLC columns (e.g., Chiralpak IA), as demonstrated for a related Schiff base complex (retention times: 31.7 min for major enantiomer) .

Biological Activity

2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid, an amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound features a bromophenyl substituent, which is significant for its pharmacological potential. Research indicates that this compound exhibits notable neuroprotective effects, making it a candidate for therapeutic applications in neurodegenerative diseases and brain injuries.

- Molecular Formula : C₁₃H₁₄BrNO₂

- Molar Mass : Approximately 258.11 g/mol

The presence of the bromine atom enhances the compound's reactivity and biological interactions, influencing its pharmacodynamics.

Neuroprotective Effects

Research has demonstrated that this compound possesses significant neuroprotective properties. In vitro studies have shown that it can preserve neuronal viability under excitotoxic conditions induced by glutamate or NMDA (N-methyl-D-aspartate) exposure. Additionally, animal model studies indicate that administration of this compound leads to improved neurological outcomes and reduced infarct size following brain injuries.

The neuroprotective effects are believed to stem from its ability to modulate neurotransmitter pathways and inhibit excitotoxicity. Specifically, it may interact with glutamate receptors, thereby reducing calcium influx into neurons and preventing subsequent cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-phenylpropanoic acid | C₉H₁₁NO₂ | Lacks bromine substitution; commonly known as phenylalanine |

| 3-(4-Bromophenyl)alanine | C₁₁H₁₂BrN | Contains an alanine structure; different stereochemistry |

| 4-Bromo-L-phenylalanine | C₁₁H₁₂BrN | Similar brominated structure but lacks methyl substitution |

The unique combination of bromination and methyl substitution in this compound may contribute to its distinct biological activity compared to these similar compounds.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that treatment with this compound significantly reduced cell death in cultured neurons exposed to excitotoxic agents. The compound showed a protective effect at concentrations as low as 10 µM, highlighting its potential for therapeutic use in conditions like Alzheimer's disease.

-

Animal Model Studies :

- In a rodent model of traumatic brain injury, administration of the compound post-injury resulted in a marked reduction in neurological deficits assessed via behavioral tests. Histological analysis revealed a significant decrease in neuronal loss and inflammation in treated animals compared to controls.

-

Binding Affinity Studies :

- Interaction studies have indicated that this compound exhibits binding affinities with various neurotransmitter receptors, suggesting its potential as a lead compound for drug development targeting neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.